Relugolix

Description

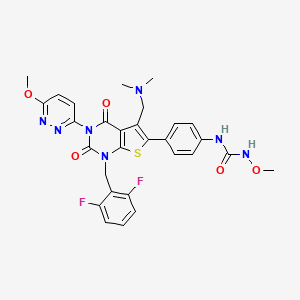

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMXMOCNKJTRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F2N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224167 | |

| Record name | TAK 385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737789-87-6 | |

| Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-1,2,3,4-tetrahydro-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737789-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Relugolix [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0737789876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Relugolix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAK 385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-{1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4- tetrahydrothieno[2,3-d]pyrimidin-6-yl}phenyl)-Nâ??-methoxyurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RELUGOLIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P76B05O5V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Relugolix in Prostate Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relugolix (Orgovyx®) is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the treatment of advanced prostate cancer.[1][2][3] As a cornerstone of androgen deprivation therapy (ADT), this compound offers a distinct mechanism of action compared to traditional GnRH agonists, leading to rapid and profound suppression of testosterone. This guide provides a comprehensive overview of the molecular and clinical pharmacology of this compound, detailing its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Core Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its therapeutic effect by competitively binding to and blocking GnRH receptors in the anterior pituitary gland.[2][4] This direct and immediate blockade prevents the pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotrophs. In men, the reduction in LH secretion directly leads to a rapid and sustained decrease in testosterone production by the Leydig cells in the testes. Unlike GnRH agonists, which initially cause a surge in LH, FSH, and consequently testosterone (a phenomenon known as "testosterone flare"), this compound's antagonistic action avoids this initial surge, which can be clinically significant in preventing potential tumor flare in prostate cancer patients.

Signaling Pathway of this compound at the Pituitary Gonadotroph

The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), inhibits the downstream signaling cascade that is normally initiated by endogenous GnRH. This prevents the activation of Gαq/11 proteins, thereby blocking the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and the subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately leads to the transcription and release of LH and FSH.

Caption: this compound competitively antagonizes the GnRH receptor on pituitary gonadotroph cells.

Pharmacodynamics: Efficacy in Testosterone Suppression

The clinical efficacy of this compound in suppressing testosterone to castrate levels (<50 ng/dL) was demonstrated in the pivotal Phase 3 HERO trial.

Key Efficacy Endpoints from the HERO Trial

| Endpoint | This compound (n=622) | Leuprolide (n=308) | p-value |

| Sustained Castration Rate (Day 29-48 weeks) | 96.7% | 88.8% | <0.0001 |

| Testosterone < 50 ng/dL at Day 4 | 56.0% | 0% | <0.0001 |

| Testosterone < 50 ng/dL at Day 15 | 98.7% | 12.0% | <0.0001 |

| Profound Castration (< 20 ng/dL) at Day 15 | 78.4% | 1.0% | <0.0001 |

| Confirmed PSA Response at Day 29 | 79.4% | 19.8% | <0.0001 |

| Mean FSH Level at Week 24 (IU/L) | 1.72 | 5.95 | <0.0001 |

Pharmacokinetics

This compound is characterized by its oral bioavailability and rapid onset of action.

| Pharmacokinetic Parameter | Value |

| Absolute Bioavailability | ~12% |

| Time to Peak Plasma Concentration (Tmax) | 2.25 hours (median) |

| Plasma Protein Binding | 68-71% |

| Metabolism | Primarily via CYP3A and to a lesser extent CYP2C8 |

| Elimination Half-life | 25 hours (effective), 60.8 hours (terminal) |

| Excretion | ~81% in feces, ~4.1% in urine |

| Cmax (360 mg single dose) | 215 (± 184) ng/mL |

| AUC0-24 (360 mg single dose) | 985 (± 742) ng·hr/mL |

| Cmax (120 mg once daily, steady-state) | 70 (± 65) ng/mL |

| AUC0-24 (120 mg once daily, steady-state) | 407 (± 168) ng·hr/mL |

Experimental Protocols

GnRH Receptor Binding Affinity Assay (General Protocol)

The binding affinity of this compound to the human GnRH receptor is a critical determinant of its potency. This is typically assessed using a competitive radioligand binding assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human GnRH receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).

-

A radiolabeled GnRH analog (e.g., [125I]-triptorelin) as the competing ligand.

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled GnRH analog and varying concentrations of this compound in the assay buffer. A control group with no this compound is included to determine total binding, and another set with a high concentration of a non-radiolabeled GnRH agonist is used to determine non-specific binding.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve. This compound has an IC50 of 0.12 nM for the human GnRH receptor.

Caption: Workflow for a competitive radioligand binding assay to determine IC50.

Measurement of Testosterone and PSA in Clinical Trials (General Protocols)

In large-scale clinical trials like the HERO study, validated and highly sensitive assays are employed to quantify serum testosterone and PSA levels.

Testosterone Measurement:

-

Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate testosterone measurement, especially at low concentrations achieved during ADT. This method offers high specificity and sensitivity.

-

General Procedure:

-

Sample Preparation: Serum samples are typically pre-treated to remove interfering substances. This may involve protein precipitation and liquid-liquid or solid-phase extraction. An internal standard (e.g., isotopically labeled testosterone) is added for accurate quantification.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The testosterone is separated from other serum components on a chromatographic column.

-

Mass Spectrometric Detection: The separated testosterone is then ionized and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both testosterone and the internal standard, ensuring high selectivity.

-

Quantification: The concentration of testosterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Prostate-Specific Antigen (PSA) Measurement:

-

Method: Electrochemiluminescence immunoassay (ECLIA) is a common, highly sensitive, and automated method used for PSA measurement in clinical laboratories.

-

General Principle (Sandwich Immunoassay):

-

Binding: The serum sample is incubated with two different monoclonal antibodies specific to PSA. One antibody is biotinylated, and the other is labeled with a ruthenium complex (a light-emitting molecule). These antibodies bind to different epitopes on the PSA molecule, forming a "sandwich" complex.

-

Capture: Streptavidin-coated microparticles are added, which bind to the biotinylated antibody, capturing the entire complex onto a solid phase.

-

Detection: The mixture is drawn into a measuring cell where the microparticles are captured on an electrode surface. Unbound components are washed away. An electrical voltage is applied, triggering an electrochemical reaction that causes the ruthenium complex to emit light.

-

Quantification: The intensity of the emitted light is directly proportional to the amount of PSA in the sample and is quantified against a standard curve.

-

Comparison with GnRH Agonists

The mechanism of action of this compound as a GnRH antagonist is fundamentally different from that of GnRH agonists like leuprolide.

Caption: Contrasting mechanisms of GnRH agonists and antagonists.

Conclusion

This compound represents a significant advancement in androgen deprivation therapy for prostate cancer. Its direct and competitive antagonism of the GnRH receptor provides a rapid, profound, and sustained suppression of testosterone without the initial surge associated with GnRH agonists. This in-depth guide has provided a technical overview of its mechanism of action, supported by quantitative clinical data and an outline of the key experimental methodologies used to characterize its activity. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and endocrinology.

References

- 1. ce.mayo.edu [ce.mayo.edu]

- 2. biomedres.us [biomedres.us]

- 3. This compound, an oral gonadotropin-releasing hormone antagonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HERO phase III trial: Results comparing this compound, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer. - ASCO [asco.org]

The Discovery and Development of Relugolix (TAK-385): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Relugolix, marketed as Orgovyx® and Relumina®, is a first-in-class oral, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Its development marks a significant advancement in androgen deprivation therapy and the management of hormone-responsive gynecological conditions. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound (TAK-385), consolidating key data, experimental methodologies, and developmental workflows.

Introduction: The Advent of an Oral GnRH Antagonist

Gonadotropin-releasing hormone (GnRH) is the master regulator of the reproductive endocrine system. For decades, injectable GnRH agonists have been the standard of care for conditions requiring sex hormone suppression, such as advanced prostate cancer, uterine fibroids, and endometriosis. However, these agents are associated with an initial testosterone surge and potential injection site reactions.

The development of a potent, orally bioavailable GnRH antagonist was a long-standing goal in medicinal chemistry. This compound (TAK-385) emerged as a successful candidate from an extensive research program, offering rapid, profound, and reversible suppression of sex hormones without the initial flare phenomenon.[1][2] It was first approved in Japan in 2019 for uterine fibroids and later in the United States in 2020 for the treatment of advanced prostate cancer.[3][4]

Discovery and Medicinal Chemistry

The journey to this compound began with the aim of improving upon earlier GnRH antagonist candidates. Researchers at Takeda Pharmaceutical Company sought to develop a molecule with high potency, oral bioavailability, and a favorable safety profile, particularly concerning cytochrome P450 (CYP) inhibition.[5]

Lead Optimization and Synthesis

This compound, with the chemical name 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea, was synthesized as part of an optimization program for a thieno[2,3-d]pyrimidine-2,4-dione scaffold. This program aimed to enhance in vivo antagonistic activity and reduce CYP inhibition seen with its predecessor, sufugolix (TAK-013).

The synthesis of this compound is a multi-step process. A key discovery chemistry route involves the following general steps:

-

Gewald Aminothiophene Synthesis : Reaction of a ketone with ethyl cyanoacetate and sulfur to form a substituted aminothiophene.

-

Protection and Alkylation : The amino group of the thiophene is protected, followed by substitution with 2,6-difluorobenzyl chloride.

-

Bromination : Radical bromination of the intermediate.

-

Displacement and Reduction : Displacement of the bromide with an appropriate amine, followed by the reduction of a nitro group to an aniline.

-

Urea Formation : The aniline is reacted with N,N'-Carbonyldiimidazole (CDI) and then with N-methoxyamine to form the urea moiety.

-

Cyclization and Final Assembly : A cyclization reaction followed by displacement with dimethylamine yields the final this compound molecule.

More recent patented processes have outlined improved and scalable synthetic routes for the production of this compound and its intermediates.

Mechanism of Action

This compound exerts its therapeutic effect by directly and competitively binding to GnRH receptors in the anterior pituitary gland. This action blocks the endogenous GnRH from binding, thereby inhibiting the downstream signaling cascade.

The key steps in the mechanism are:

-

Competitive Antagonism : this compound occupies the GnRH receptor binding site on pituitary gonadotroph cells.

-

Inhibition of Gonadotropin Release : This blockade prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

-

Suppression of Sex Hormones : The reduction in LH and FSH levels leads to a rapid decrease in the production of testosterone by the testes in men and estrogen and progesterone by the ovaries in women.

Unlike GnRH agonists, which initially cause a surge in LH, FSH, and consequently testosterone, this compound provides rapid suppression without this flare effect.

Visualization: GnRH Signaling Pathway and this compound Inhibition

Caption: Figure 1: Mechanism of Action of this compound on the HPG Axis.

Pharmacology

This compound exhibits a predictable pharmacokinetic and pharmacodynamic profile that supports once-daily oral administration.

Pharmacodynamics

This compound is a highly potent antagonist of the human GnRH receptor. Oral administration leads to a rapid, dose-dependent decrease in gonadotropin and sex steroid levels. In men, testosterone levels can be suppressed to castrate levels (< 50 ng/dL) within days. In premenopausal women, a 40 mg daily dose suppresses estradiol to postmenopausal levels.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (IC₅₀) | 0.12 nM | Human GnRHR | |

| Binding Affinity (IC₅₀) | 0.33 nM | Human GnRHR | |

| Binding Affinity (IC₅₀) | 0.32 nM | Monkey GnRHR | |

| Functional Antagonism (IC₉₀) | 18 nM | Human GnRHR (in vitro) | |

| Time to Castration (<50 ng/dL) | ~4 days (56% of patients) | Men with Prostate Cancer | |

| Sustained Castration Rate | 96.7% through 48 weeks | Men with Prostate Cancer |

Table 1: Key Pharmacodynamic Parameters of this compound

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and dose-proportional exposure.

| Parameter | Value | Condition | Reference |

| Absolute Bioavailability | ~12% | Oral | |

| Time to Peak (Tₘₐₓ) | ~2.25 hours | Oral | |

| Effect of Food | ~50% reduction in bioavailability | High-fat meal | |

| Plasma Protein Binding | 68-71% | Human Plasma | |

| Effective Half-Life (t₁/₂) | ~25 hours | Oral | |

| Terminal Elimination Half-Life | 36-65 hours | Oral | |

| Metabolism | Primarily CYP3A (~45%); CYP2C8 (~37%) | In vitro | |

| Excretion | ~81% in feces; ~4% in urine | Oral | |

| P-glycoprotein (P-gp) | Substrate | - |

Table 2: Pharmacokinetic Properties of this compound

Preclinical and Clinical Development Workflow

The development of this compound followed a structured path from laboratory discovery to regulatory approval, involving rigorous preclinical testing and multi-phase clinical trials.

References

- 1. GnRH-antagonist mediated down-regulation of the estrous cycle in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an oral gonadotropin-releasing hormone antagonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/50691 [onderzoekmetmensen.nl]

- 5. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Relugolix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relugolix is an orally active, non-peptide, small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It has been approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[1] By competitively blocking GnRH receptors in the pituitary gland, this compound effectively reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant suppression of downstream sex hormone production, namely testosterone in men and estradiol in women.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and synthesis of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea, is a complex heterocyclic compound. Its structure is characterized by a thieno[2,3-d]pyrimidine-2,4-dione core, substituted with a 2,6-difluorobenzyl group, a dimethylaminomethyl group, a 6-methoxypyridazinyl group, and a phenyl-methoxyurea moiety.

References

Relugolix: A Non-Peptide GnRH Antagonist for Hormone-Sensitive Conditions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist that has emerged as a significant therapeutic agent in the management of hormone-sensitive diseases, including advanced prostate cancer, uterine fibroids, and endometriosis.[1] Its distinct mechanism of action, offering rapid and profound suppression of gonadal hormones without the initial surge seen with GnRH agonists, represents a notable advancement in androgen deprivation and ovarian suppression therapies.[2][3][4] This technical guide provides a comprehensive overview of the core scientific and clinical data related to this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and pivotal clinical trial outcomes. Detailed experimental methodologies and data are presented to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Gonadotropin-releasing hormone, a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine system. Its pulsatile release stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control the production of testosterone in men and estrogen and progesterone in women. Dysregulation of this axis is implicated in the pathophysiology of various hormone-dependent diseases.

This compound (formerly known as TAK-385) is a structurally distinct, small-molecule antagonist of the GnRH receptor. Unlike peptide-based GnRH analogues, its non-peptide nature allows for oral administration, enhancing patient convenience and compliance. Developed to overcome the limitations of GnRH agonists, such as the initial testosterone flare and the need for injections, this compound offers a different therapeutic profile.

Chemical Structure:

This compound is chemically described as 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea. It is a derivative of thieno[2,3-d]pyrimidine.

-

Molecular Formula: C₂₉H₂₇F₂N₇O₅S

-

Molar Mass: 623.64 g·mol⁻¹

Mechanism of Action

This compound functions as a competitive antagonist at the GnRH receptors in the anterior pituitary gland. By binding to these receptors without activating them, it effectively blocks the action of endogenous GnRH. This blockade leads to a rapid and dose-dependent decrease in the release of LH and FSH.

The subsequent reduction in circulating gonadotropins results in the suppression of downstream sex hormone production:

-

In men: Inhibition of LH secretion prevents the Leydig cells in the testes from producing testosterone.

-

In women: The suppression of LH and FSH leads to a decrease in the production of estrogen and progesterone by the ovaries.

A key advantage of this direct antagonist action is the avoidance of an initial surge in LH and FSH, and consequently testosterone or estrogen, which is a characteristic of GnRH agonist therapy. This eliminates the risk of clinical flare phenomena in conditions like prostate cancer.

Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotropes typically initiates a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to the synthesis and release of LH and FSH. This compound prevents the initiation of this cascade.

Pharmacological Profile

Pharmacodynamics

This compound demonstrates potent and selective antagonism of the GnRH receptor with a half-maximal inhibitory concentration (IC50) of 0.12 nM. Oral administration leads to a rapid decrease in gonadotropin and sex steroid levels.

-

In Men: A single oral loading dose of 360 mg followed by 120 mg daily reduces testosterone to castrate levels (<50 ng/dL) in a majority of men within days. This suppression is sustained with continued daily dosing. Upon discontinuation, testosterone levels recover towards baseline more rapidly than with injectable GnRH agonists.

-

In Women: A daily dose of 40 mg can suppress estradiol levels to the postmenopausal range (<20 pg/mL) within 24 hours in premenopausal women.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies. Key parameters are summarized in the table below.

| Parameter | Value | Reference |

| Bioavailability (oral) | ~12% | |

| Time to Peak (Tmax) | ~2.25 hours | |

| Food Effect | Bioavailability reduced by ~50% | |

| Plasma Protein Binding | 68-71% (mainly to albumin) | |

| Metabolism | Primarily by CYP3A, with minor contribution from CYP2C8 | |

| Elimination Half-life | 36 to 65 hours | |

| Excretion | ~81% in feces, ~4.1% in urine |

This compound is a substrate of P-glycoprotein (P-gp), which can influence its absorption and distribution.

Pharmacokinetic Parameters from Clinical Studies

| Dosing Regimen | Population | Cmax (ng/mL) (mean ± SD) | AUC₀₋₂₄ (ng·hr/mL) (mean ± SD) | Reference |

| Single 360 mg loading dose | Patients with prostate cancer | 215 (± 184) | 985 (± 742) | |

| 120 mg once daily (steady-state) | Patients with prostate cancer | 70 (± 65) | 407 (± 168) |

Key Clinical Trials

The efficacy and safety of this compound have been established in a series of robust Phase 3 clinical trials across its primary indications.

HERO Trial (Advanced Prostate Cancer)

The HERO trial was a multinational, randomized, open-label Phase 3 study comparing oral this compound to injectable leuprolide acetate in men with advanced prostate cancer.

Key Efficacy Endpoints from the HERO Trial

| Endpoint | This compound (n=624) | Leuprolide Acetate (n=310) | Difference (95% CI) | p-value |

| Sustained Castration Rate (Testosterone <50 ng/dL through 48 weeks) | 96.7% | 88.8% | 7.9% (4.1% to 11.8%) | <0.0001 (superiority) |

| Castration Rate at Day 4 | 56.0% | 0% | - | <0.0001 |

| Profound Castration Rate (Testosterone <20 ng/dL) at Day 15 | 78.4% | 1.0% | - | <0.0001 |

| PSA Response at Day 15 | 79.4% | 19.8% | - | <0.0001 |

A significant finding from the HERO trial was a lower incidence of major adverse cardiovascular events (MACE) in the this compound arm (2.9%) compared to the leuprolide arm (6.2%).

LIBERTY 1 & 2 Trials (Uterine Fibroids)

The LIBERTY 1 and 2 were replicate, 24-week, randomized, double-blind, placebo-controlled Phase 3 trials evaluating the efficacy and safety of this compound combination therapy (this compound 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg) in women with heavy menstrual bleeding associated with uterine fibroids.

Primary Efficacy Endpoint from Pooled LIBERTY Trials

| Endpoint | This compound Combination Therapy | Placebo | p-value |

| Responder Rate* at Week 24 | 72% | 17% | <0.0001 |

*Responder rate was defined as menstrual blood loss volume <80 mL and a ≥50% reduction from baseline.

SPIRIT 1 & 2 Trials (Endometriosis)

The SPIRIT 1 and 2 trials were replicate Phase 3 studies designed to assess the efficacy and safety of this compound combination therapy for moderate to severe pain associated with endometriosis.

Co-Primary Efficacy Endpoints from Pooled SPIRIT Trials at 24 Weeks

| Endpoint | This compound Combination Therapy | Placebo | p-value |

| Dysmenorrhea (menstrual pain) Responder Rate | 75% | 27% | <0.0001 |

| Non-Menstrual Pelvic Pain Responder Rate | 59% | 40% | <0.0001 |

Experimental Protocols & Methodologies

GnRH Receptor Binding Assay (Representative Protocol)

While the specific proprietary protocol for this compound is not public, a representative competitive radioligand binding assay to determine the affinity (Ki) of a compound for the GnRH receptor can be described as follows. Such assays are fundamental to characterizing antagonist potency.

Methodology Details:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GnRH receptor are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The protein concentration is determined using a standard assay like the BCA assay.

-

Assay Incubation: The assay is performed in 96-well plates. Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled GnRH agonist or antagonist and serially diluted concentrations of the unlabeled test compound (this compound).

-

Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Quantification of this compound in Plasma (LC-MS/MS)

The concentration of this compound in plasma samples from clinical trials is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Methodology Details:

-

Sample Preparation: Plasma samples (e.g., 100 µL) are prepared using a protein precipitation method. An internal standard (e.g., an isotopically labeled version of this compound or another suitable compound) is added, followed by a solvent like acetonitrile to precipitate plasma proteins. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Chromatographic Separation: The supernatant is injected into an ultra-performance liquid chromatography (UPLC) system. Separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid).

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using standards of known this compound concentrations in a biological matrix. The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of Serum Testosterone (LC-MS/MS)

Testosterone levels in serum are quantified using a validated LC-MS/MS method, which is considered the gold standard for steroid hormone measurement due to its high specificity and sensitivity, especially at low concentrations.

Methodology Details:

-

Sample Preparation: An isotopically labeled internal standard (e.g., ¹³C₃-testosterone) is added to serum samples. The testosterone is then extracted from the serum, typically using liquid-liquid extraction or supported liquid extraction.

-

Chromatographic Separation: The extracted sample is injected into an LC system, where testosterone is separated from other endogenous steroids on a C18 column.

-

Mass Spectrometric Detection: Detection is performed via tandem mass spectrometry, monitoring specific MRM transitions for both testosterone and the internal standard.

-

Quantification: The concentration of testosterone is calculated based on the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve prepared with certified reference materials.

Conclusion

This compound represents a significant development in the field of endocrine therapy. As an oral, non-peptide GnRH antagonist, it provides rapid, profound, and reversible suppression of gonadal hormones without the initial surge associated with agonists. Its efficacy and safety have been demonstrated in large-scale clinical trials for advanced prostate cancer, uterine fibroids, and endometriosis, offering a valuable new treatment modality for these hormone-sensitive conditions. The robust pharmacological profile and convenient oral administration of this compound position it as a cornerstone of therapy, with ongoing research continuing to explore its full clinical potential. This guide provides the foundational technical information for scientists and researchers working to build upon the understanding and application of this important therapeutic agent.

References

In-Depth Technical Guide: Relugolix Binding Affinity for Gonadotropin-Releasing Hormone (GnRH) Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relugolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, a key regulator of the hypothalamic-pituitary-gonadal axis. Its high binding affinity and subsequent blockade of the GnRH receptor underpins its therapeutic efficacy in treating hormone-sensitive conditions such as prostate cancer, uterine fibroids, and endometriosis. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the GnRH receptor, detailing quantitative binding data, the experimental methodologies used to determine these values, and the downstream signaling consequences of receptor antagonism.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the GnRH receptor has been characterized using various in vitro assay systems. The data consistently demonstrate a high-affinity interaction, which is crucial for its potent antagonist activity. The following tables summarize the key quantitative data for this compound binding to human and monkey GnRH receptors.

Table 1: Inhibitory Concentration (IC50) of this compound for GnRH Receptor Binding

| Species | Cell Line | Assay Type | IC50 (nM) | Reference |

| Human | Chinese Hamster Ovary (CHO) | Arachidonic Acid Release | 0.32 (in absence of plasma) | [1] |

| Human | Chinese Hamster Ovary (CHO) | Arachidonic Acid Release | 1.6 (in presence of 40% human plasma) | [1] |

| Monkey | Not Specified | Not Specified | 0.32 |

Table 2: Dissociation Constant (Kd) of this compound for GnRH Receptor Binding

| Species | Cell Line | Assay Type | Kd (nM) | Reference |

| Human | Not Specified | Not Specified | Data not available in searched literature |

GnRH Receptor Signaling and the Mechanism of this compound Action

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand GnRH, primarily couples to Gαq/11. This initiates a signaling cascade that is central to the regulation of reproduction. This compound, as a competitive antagonist, physically blocks the binding of GnRH to its receptor, thereby inhibiting these downstream signaling events.

GnRH Receptor Signaling Pathway

The binding of GnRH to its receptor triggers a conformational change, leading to the activation of Gαq/11. This G-protein then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.

Experimental Protocols

The determination of this compound's binding affinity for the GnRH receptor involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Cell Culture and Membrane Preparation

-

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor.

-

Human Embryonic Kidney (HEK293) cells transiently or stably expressing the human GnRH receptor.

-

-

Culture Conditions:

-

Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

For stable cell lines, a selection antibiotic (e.g., G418) is included in the culture medium.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Membrane Preparation (for Radioligand Binding Assays):

-

Harvest cultured cells by scraping.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with an appropriate buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

Radioligand Displacement Binding Assay

This assay is used to determine the affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

-

Materials:

-

Membrane preparation from cells expressing the GnRH receptor.

-

Radiolabeled GnRH analog (e.g., [125I]-Buserelin or [3H]-GnRH).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled GnRH agonist or antagonist.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays offer a homogeneous (no-wash) alternative to radioligand binding assays and are well-suited for high-throughput screening.

-

Materials:

-

HEK293 cells expressing a tagged GnRH receptor (e.g., SNAP-tag or HaloTag).

-

A fluorescently labeled GnRH analog (the FRET acceptor, e.g., labeled with d2 or a red fluorophore).

-

A terbium or europium cryptate-labeled antibody or streptavidin that binds to the tagged receptor (the FRET donor).

-

This compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

In a low-volume 384-well plate, add the cells expressing the tagged GnRH receptor.

-

Add the FRET donor (e.g., terbium-labeled anti-tag antibody) and incubate to allow binding to the receptor.

-

Add the fluorescently labeled GnRH analog (FRET acceptor) and varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

-

Read the plate using a TR-FRET-compatible plate reader, which excites the donor and measures the emission from both the donor and the acceptor at specific time delays.

-

-

Data Analysis:

-

The TR-FRET signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities.

-

The IC50 value is determined by plotting the TR-FRET ratio against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Functional Assay: Inhibition of GnRH-Induced Calcium Mobilization

This assay measures the ability of this compound to block the functional response of the GnRH receptor, which is the mobilization of intracellular calcium.

-

Materials:

-

HEK293 or CHO cells expressing the GnRH receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

GnRH agonist.

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

-

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Measure the baseline fluorescence, then inject a fixed concentration of a GnRH agonist to stimulate the cells.

-

Continuously record the fluorescence signal for a period of time to capture the calcium transient.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity or the area under the curve.

-

The IC50 value is determined by plotting the response against the concentration of this compound and fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent GnRH receptor antagonist with high binding affinity in the sub-nanomolar to low nanomolar range. This strong and specific interaction with the GnRH receptor effectively blocks the downstream signaling cascade that leads to the release of gonadotropins, thereby suppressing sex hormone production. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GnRH receptor modulators, which are critical for the development of new therapies for hormone-dependent diseases.

References

Early-Phase Clinical Development of Relugolix: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relugolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It exerts its therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a subsequent reduction in the production of testosterone in men and estrogen in women, making it a valuable agent in the management of hormone-sensitive conditions such as advanced prostate cancer and uterine fibroids.[3] This technical guide provides a comprehensive summary of the early-phase clinical trial data for this compound, focusing on its pharmacokinetics, pharmacodynamics, safety, and efficacy, with a detailed look at the experimental protocols employed in these foundational studies.

Mechanism of Action

This compound functions by directly blocking the GnRH receptors on the pituitary gland. This competitive antagonism prevents the endogenous GnRH from stimulating the release of LH and FSH. The subsequent decrease in LH and FSH levels leads to a rapid reduction in testosterone production by the testes in males and estrogen production by the ovaries in females. Unlike GnRH agonists, which cause an initial surge in testosterone levels, this compound leads to a rapid suppression without this initial flare.

Caption: Signaling pathway of this compound's mechanism of action.

Pharmacokinetics

This compound is administered orally and reaches steady-state levels within seven days. Food can decrease its oral bioavailability by approximately 50%. The elimination half-life of this compound ranges from 36 to 65 hours.

| Parameter | Value | Reference |

| Time to Peak Levels (single 40mg dose) | 1.5 hours | |

| Peak Levels (single 40mg dose) | 29 ng/mL | |

| Protein Binding | 68-71% | |

| Elimination Half-life | 36-65 hours | |

| Excretion | Feces: 83%, Urine: 4% |

Early-Phase Clinical Trial Data

Phase 1 and 2 Studies in Advanced Prostate Cancer

Early-phase studies of this compound in men with advanced prostate cancer demonstrated its ability to rapidly suppress testosterone to castration levels.

Table 1: Testosterone Suppression in a Phase 1 Study with Concomitant Therapies

| Treatment Arm | Baseline Testosterone (ng/dL, median) | Testosterone at Week 5 (ng/dL, median) | Testosterone at Week 13 (ng/dL, median) |

| This compound + Abiraterone | 1.0 | 1.0 | 1.0 |

| This compound + Apalutamide | 14.5 | 15.0 | 14.0 |

Table 2: Efficacy Endpoints from a Phase 2 Study in Advanced Prostate Cancer

| Endpoint | This compound | Comparator (LHRH agonist) |

| Testosterone Suppression | Achieved | Achieved |

| PSA Declines | Observed | Observed |

Phase 2 Dose-Finding Study in Uterine Leiomyomas

A dose-finding study in women with heavy menstrual bleeding due to uterine leiomyomas evaluated three different doses of this compound.

Table 3: Efficacy in a Phase 2 Dose-Finding Study for Uterine Leiomyomas

| Treatment Group | Proportion of Patients with PBAC Score < 10 (Weeks 6-12) |

| This compound 10 mg | 20.8% |

| This compound 20 mg | Not specified |

| This compound 40 mg | 83.3% |

| Placebo | 0% |

Experimental Protocols

Phase 1 Study in Advanced Prostate Cancer (NCT04666129)

-

Study Design: An ongoing, 52-week, open-label, parallel-cohort, safety and tolerability study.

-

Patient Population: Men with advanced prostate cancer.

-

Treatment Arms:

-

Part 1: this compound (360 mg loading dose, then 120 mg daily) in combination with abiraterone.

-

Part 2: this compound (360 mg loading dose, then 240 mg daily) in combination with apalutamide. The this compound dose was increased in this arm because apalutamide is a P-gp and strong CYP3A inducer, which can reduce this compound concentrations.

-

-

Assessments: Safety and tolerability were the primary objectives. Secondary objectives included serum testosterone concentrations and drug concentrations. Blood samples for testosterone and PSA were collected at baseline (Day 1), Week 5, and Week 13.

Caption: Experimental workflow for a Phase 1 study of this compound.

Phase 2 Dose-Finding Study in Uterine Leiomyomas

-

Study Design: A randomized, placebo-controlled, dose-finding trial.

-

Patient Population: Women with heavy menstrual bleeding associated with uterine leiomyomas.

-

Treatment Arms: Patients were randomized to receive this compound at doses of 10 mg, 20 mg, or 40 mg, or a placebo, once daily for 12 weeks.

-

Primary Efficacy Endpoint: The proportion of patients with a Pictorial Blood Loss Assessment Chart (PBAC) score of less than 10 during weeks 6 to 12.

Safety and Tolerability

Across early-phase trials, this compound has been generally well-tolerated. The most common adverse events are consistent with androgen deprivation and include hot flashes, fatigue, constipation, diarrhea, and arthralgia. In a Phase 1 study with combination therapies, adverse events were mostly mild to moderate and consistent with the known safety profiles of the individual drugs.

Conclusion

Early-phase clinical data for this compound demonstrate a rapid and profound suppression of testosterone in men with advanced prostate cancer and effective reduction of heavy menstrual bleeding in women with uterine leiomyomas. The oral administration of this compound offers a convenient alternative to injectable GnRH modulators. Its mechanism of action as a direct GnRH receptor antagonist avoids the initial testosterone surge seen with agonists. The safety profile is manageable and consistent with its mechanism of action. These promising early findings have paved the way for larger, pivotal Phase 3 trials that have further established the clinical utility of this compound in hormone-sensitive conditions.

References

The Effect of Relugolix on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

Abstract

Relugolix is an orally active, non-peptide, small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It exerts its therapeutic effect by competitively inhibiting GnRH receptors at the level of the anterior pituitary gland, leading to a rapid, profound, and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] This suppression results in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a decrease in the production of gonadal sex hormones, including testosterone in males and estrogen and progesterone in females.[3] This technical guide provides an in-depth review of the mechanism of action of this compound, its quantitative effects on HPG axis hormones, and the experimental protocols used to characterize its activity.

Mechanism of Action: Antagonism of the GnRH Receptor

The HPG axis is the central regulatory pathway for reproduction and sex hormone production. It begins in the hypothalamus, which releases GnRH in a pulsatile manner. GnRH travels to the anterior pituitary gland and binds to GnRH receptors (GnRH-R), a G protein-coupled receptor (GPCR). This binding event stimulates the synthesis and secretion of the gonadotropins, LH and FSH. In turn, LH and FSH act on the gonads (testes in males, ovaries in females) to stimulate the production of testosterone and estrogen, respectively.

This compound functions as a competitive antagonist at the GnRH-R in the pituitary gland. By binding to the receptor without activating it, this compound blocks endogenous GnRH from binding and initiating the downstream signaling cascade. This leads to a rapid dose-dependent decrease in the release of LH and FSH. Unlike GnRH agonists, which cause an initial surge in gonadotropins and sex hormones before inducing receptor downregulation, this compound provides immediate suppression without this flare effect.

Quantitative Effects on the HPG Axis

The clinical efficacy of this compound is defined by its ability to rapidly and sustain the suppression of gonadotropins and sex steroids to therapeutic levels.

Pharmacodynamic Effects: Hormone Suppression

Clinical studies, particularly the Phase 3 HERO trial in men with advanced prostate cancer, have provided robust data on the pharmacodynamic effects of this compound.

Table 1: Pharmacodynamic Effects of this compound in Men with Advanced Prostate Cancer

| Parameter | This compound (120 mg daily) | Leuprolide Acetate (GnRH Agonist) | Reference(s) |

|---|---|---|---|

| Testosterone Suppression to < 50 ng/dL | |||

| Day 4 | 56.0% of patients | 0% of patients | |

| Day 15 | 98.7% of patients | 12.0% of patients | |

| Sustained Rate (through 48 weeks) | 96.7% of patients | 88.8% of patients | |

| Profound Testosterone Suppression to < 20 ng/dL | |||

| Day 15 | 78.4% of patients | 1.0% of patients | |

| Median Testosterone Levels | |||

| Day 4 | 38 ng/dL | 625 ng/dL | |

| FSH Suppression | |||

| Mean FSH at Week 24 | 1.72 IU/L | 5.95 IU/L | |

| PSA Response (>50% reduction) | |||

| Confirmed at Day 29 | 79.4% of patients | 19.8% of patients | |

| Testosterone Recovery (to ≥ 280 ng/dL) |

| 90 Days Post-Treatment | 54% of patients | 3% of patients | |

In premenopausal women, a 40 mg once-daily dose of this compound was found to suppress estradiol levels to the postmenopausal range (<20 pg/mL) within 24 hours. This dose also suppresses progesterone, LH, and FSH levels.

Receptor Binding Affinity and Pharmacokinetics

This compound is a high-affinity antagonist of the GnRH receptor. Its pharmacokinetic profile supports once-daily oral administration.

Table 2: Receptor Binding Affinity of this compound

| Parameter | Value | Species/System | Reference(s) |

|---|---|---|---|

| Binding Affinity (IC₅₀) | 0.12 nM | Human GnRH-R | |

| 0.33 nM | Human GnRH-R (in serum) | ||

| 0.32 nM | Monkey GnRH-R | ||

| 9800 nM | Rat GnRH-R |

| Antagonistic Effect (IC₅₀) | 0.33 nM | Inhibition of arachidonic acid release from CHO cells expressing human GnRH-R | |

Table 3: Key Pharmacokinetic Parameters of this compound

| Parameter | Value (in Adult Patients) | Reference(s) |

|---|---|---|

| Bioavailability (Absolute Oral) | ~12% | |

| Time to Peak Concentration (Tₘₐₓ) | 2.25 hours (median) | |

| Steady-State Cₘₐₓ (120 mg daily) | 70 (± 65) ng/mL | |

| Steady-State AUC₀₋₂₄ (120 mg daily) | 407 (± 168) ng·hr/mL | |

| Plasma Protein Binding | 68-71% | |

| Terminal Elimination Half-Life | 36 to 65 hours | |

| Metabolism | Primarily CYP3A, lesser extent by CYP2C8 |

| Excretion | ~81% in feces, ~4% in urine | |

Experimental Protocols

Characterization of this compound's effect on the HPG axis involves a combination of in vitro binding assays, in vivo animal models, and human clinical trials.

In Vitro: GnRH Receptor Binding and Functional Assays

Objective: To determine the binding affinity (IC₅₀) of this compound for the GnRH receptor and its functional antagonistic activity.

Methodology: Competitive Radioligand Binding Assay

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in GnRH receptors. Protein concentration is determined via a Bradford or BCA assay.

-

Binding Assay:

-

A constant concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding sites.

-

Incubations are carried out in a suitable buffer at a controlled temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. Filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis.

In Vivo: HPG Axis Suppression in Animal Models

Objective: To assess the in vivo efficacy of orally administered this compound in suppressing the HPG axis. Due to this compound's low affinity for the rodent GnRH receptor, specialized animal models are required.

Methodology: Human GnRH Receptor Knock-in Mouse Model

-

Animal Model: Utilize human GnRH receptor (hGNRHR) knock-in mice, which express the human receptor, making them a valid model for testing human-specific antagonists.

-

Study Design:

-

Male hGNRHR-knock-in mice are randomized into treatment and control (vehicle) groups.

-

This compound is administered orally (e.g., via gavage) at various dose levels (e.g., 3, 10, or 30 mg/kg) daily or twice daily for a specified duration (e.g., 4 weeks).

-

-

Sample Collection: At the end of the treatment period, blood samples are collected for hormone analysis. Key reproductive organs (testes, ventral prostate) are excised and weighed.

-

Hormone Analysis: Serum is separated from blood samples. Concentrations of LH and testosterone are measured using validated methods, such as ELISA or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Endpoint Evaluation: Compare hormone levels and organ weights between this compound-treated and vehicle-treated groups. A significant reduction in LH, testosterone, and reproductive organ weights indicates effective HPG axis suppression. Assess reversibility by including a washout period after treatment discontinuation.

Clinical Trial: Hormone Level Assessment in Humans

Objective: To quantify the suppression of LH, FSH, and sex steroid hormones in human subjects following this compound administration.

Methodology: Phase 3 Clinical Trial Protocol (HERO Study Example)

-

Patient Population: Men with advanced prostate cancer requiring at least one year of androgen deprivation therapy.

-

Study Design: A multinational, randomized, open-label, parallel-group study.

-

Randomization: Patients are randomized (e.g., 2:1 ratio) to receive either oral this compound or an active comparator like leuprolide acetate injections.

-

Dosing Regimen: The this compound arm receives an oral loading dose of 360 mg on day 1, followed by 120 mg once daily.

-

-

Blood Sampling:

-

Serial blood samples are collected at prespecified time points: baseline, and frequently during the initial days and weeks (e.g., Day 4, 15, 29) and then periodically throughout the study (e.g., 48 weeks).

-

-

Bioanalytical Method:

-

Serum concentrations of testosterone, LH, and FSH are determined using a validated LC-MS/MS method. This is the preferred method for its high accuracy and sensitivity, especially for quantifying low hormone levels seen during suppression therapy.

-

The lower limit of quantitation (LLOQ) for testosterone should be sufficiently low (e.g., 0.5 ng/dL) to accurately measure castrate and profound castrate levels.

-

-

Data Analysis and Endpoints:

-

The primary endpoint is typically the sustained castration rate (percentage of patients maintaining serum testosterone < 50 ng/dL from Day 29 through 48 weeks).

-

Secondary endpoints include the proportion of patients achieving castration at early time points, achieving profound castration (< 20 ng/dL), and changes in LH, FSH, and PSA levels.

-

Conclusion

This compound is a potent and selective oral GnRH receptor antagonist that effectively suppresses the HPG axis. Its mechanism of action, which avoids the initial agonist flare, translates to a rapid reduction in gonadotropins and sex hormones. Quantitative data from extensive clinical trials demonstrate its ability to achieve and maintain castrate levels of testosterone in men and suppress estrogen in women. The well-characterized pharmacokinetic and pharmacodynamic profiles, established through rigorous in vitro, in vivo, and clinical experimental protocols, solidify the position of this compound as a key therapeutic agent for the management of hormone-sensitive conditions.

References

In Vitro Characterization of Relugolix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relugolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] This mode of action leads to a reduction in the production of downstream sex hormones, such as testosterone in men and estrogen in women, making it an effective therapeutic agent for hormone-dependent conditions like prostate cancer and uterine fibroids. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological activity of this compound.

Core Activity of this compound

The primary in vitro activity of this compound is its high-affinity binding to the human GnRH receptor and subsequent functional antagonism of GnRH-induced signaling. This is typically quantified through a series of binding and functional assays.

Data Presentation: Quantitative In Vitro Activity of this compound

| Parameter | Species | Value | Assay Conditions | Reference |

| Binding Affinity (IC50) | Human | 0.33 nM | Radioligand binding assay in the presence of serum. | |

| Monkey | 0.32 nM | Radioligand binding assay. | ||

| Functional Antagonism (IC50) | Human | 0.33 nM | Inhibition of arachidonic acid release in CHO cells expressing the human LHRH receptor. |

Signaling Pathway of GnRH Receptor and Mechanism of Action of this compound

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound, as a competitive antagonist, binds to the GnRH receptor and prevents the binding of endogenous GnRH, thereby blocking this downstream signaling cascade.

Figure 1: GnRH Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human GnRH receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-Buserelin), and varying concentrations of unlabeled this compound.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Radioligand Binding Assay Workflow.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit GnRH-induced production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway. The IP-One HTRF assay is a common method for this.

Methodology:

-

Cell Culture:

-

Seed CHO-K1 or HEK293 cells expressing the human GnRH receptor into a 96-well or 384-well plate and culture overnight.

-

-

Assay Protocol:

-

Remove the culture medium and add a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Add varying concentrations of this compound to the wells and pre-incubate.

-

Add a fixed concentration of a GnRH agonist (e.g., Buserelin) to stimulate the cells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

-

Incubate to allow for the competitive binding of cellular IP1 and IP1-d2 to the antibody.

-

-

Data Analysis:

-

Measure the HTRF signal (ratio of fluorescence at 665 nm and 620 nm). The signal is inversely proportional to the amount of IP1 produced.

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of GnRH-induced IP1 accumulation using non-linear regression.

-

Figure 3: Inositol Phosphate Accumulation Assay Workflow.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the transient increase in intracellular calcium that occurs upon GnRH receptor activation. A common method for this is the FLIPR (Fluorometric Imaging Plate Reader) assay.

Methodology:

-

Cell Culture and Dye Loading:

-

Plate GnRHR-expressing cells (e.g., CHO-K1 or HEK293) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffer containing probenecid (to prevent dye leakage).

-

Incubate the cells to allow for dye de-esterification.

-

-

FLIPR Assay:

-

Place the cell plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

The instrument automatically adds varying concentrations of this compound to the wells.

-

After a short pre-incubation, the instrument adds a fixed concentration of a GnRH agonist.

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of calcium mobilization using non-linear regression.

-

Figure 4: Calcium Mobilization Assay Workflow.

Conclusion

The in vitro characterization of this compound relies on a suite of well-established pharmacological assays. Radioligand binding studies confirm its high affinity for the GnRH receptor, while functional assays, such as inositol phosphate accumulation and calcium mobilization, demonstrate its potent antagonist activity. The detailed methodologies and workflows provided in this guide offer a robust framework for researchers and drug development professionals to accurately assess the in vitro properties of this compound and other novel GnRH receptor antagonists.

References

Preclinical Animal Model Studies of Relugolix: A Technical Guide

Introduction

Relugolix is a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It represents a significant advancement in the management of sex-hormone-dependent diseases by reversibly suppressing the hypothalamic-pituitary-gonadal (HPG) axis.[3] Unlike GnRH agonists that cause an initial hormone surge, this compound provides rapid suppression of gonadotropins and, consequently, gonadal hormones without a flare phenomenon.[4][5] Its development has led to approved treatments for conditions such as advanced prostate cancer, uterine fibroids, and endometriosis.

The foundation of this compound's clinical success lies in a comprehensive preclinical evaluation program. These studies in various animal models were crucial for elucidating its mechanism of action, defining its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and establishing its safety margins. A notable challenge in the preclinical phase was the low affinity of this compound for the rat GnRH receptor, which necessitated the use of specialized animal models, such as human GnRH receptor knock-in mice, to accurately assess its pharmacological properties. This technical guide provides an in-depth summary of the key preclinical animal model studies of this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its effect by acting as a competitive antagonist at the GnRH receptors located in the anterior pituitary gland. In the normal physiological state, the hypothalamus releases GnRH, which stimulates these receptors to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the gonads (testes in males, ovaries in females) to produce sex hormones—testosterone in males, and estradiol and progesterone in females.

By competitively binding to and blocking the pituitary GnRH receptors, this compound prevents endogenous GnRH from binding and initiating this signaling cascade. This action leads to a rapid, dose-dependent, and reversible decrease in the release of LH and FSH. The reduction in circulating gonadotropins directly suppresses the production of gonadal sex steroids, which is the therapeutic basis for its use in hormone-sensitive conditions.

Pharmacodynamic and Efficacy Studies

The primary pharmacodynamic effect of this compound—suppression of the HPG axis—was rigorously evaluated in a humanized animal model due to species-specific receptor affinity.

Human GnRH Receptor Knock-in Mouse Model

Because this compound has a low affinity for the rodent GnRH receptor, a human GnRH receptor knock-in mouse model was developed to serve as a more predictive tool for evaluating its pharmacological effects.

Experimental Protocol:

-

Animal Model: Male and female mice genetically modified to express the human GnRH receptor.

-

Drug Administration: this compound (TAK-385) was administered orally, twice daily, for a duration of 4 weeks.

-

Dosing:

-

Male knock-in mice received 10 mg/kg.

-

Female knock-in mice received 100 mg/kg.

-

-

Endpoint Analysis:

-

Males: Weights of the testes, ventral prostate, and seminal vesicles were measured.

-

Females: Estrous cycles were monitored. Uterus weight was measured. Pituitary GnRH receptor mRNA levels were quantified.

-